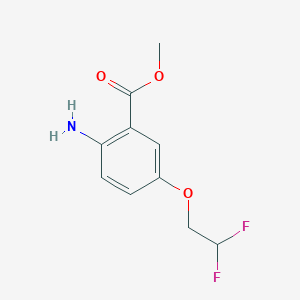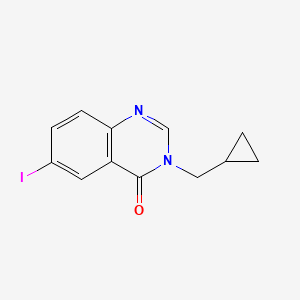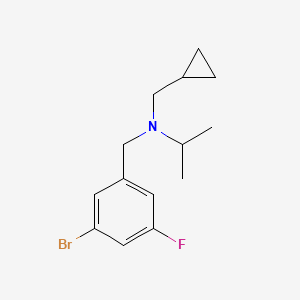
(3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with bromine and fluorine atoms, attached to a cyclopropylmethylisopropylamine moiety. The presence of both bromine and fluorine atoms in the benzyl ring imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of benzyl derivatives, followed by the introduction of the cyclopropylmethylisopropylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Bromination and Fluorination: The initial step involves the bromination of benzyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This is followed by fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylmethylisopropylamine Introduction: The final step involves the nucleophilic substitution reaction where the brominated and fluorinated benzyl derivative reacts with cyclopropylmethylisopropylamine under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), RSH in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
(3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl ring enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzyl bromide
- 3-Bromo-5-fluorobenzyl alcohol
- 3-Bromo-5-fluorobenzoic acid
Uniqueness
(3-Bromo-5-fluorobenzyl)-cyclopropylmethylisopropylamine stands out due to its unique combination of a benzyl group with bromine and fluorine substitutions and a cyclopropylmethylisopropylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-(cyclopropylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN/c1-10(2)17(8-11-3-4-11)9-12-5-13(15)7-14(16)6-12/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVXFXSMPWHDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CC1)CC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
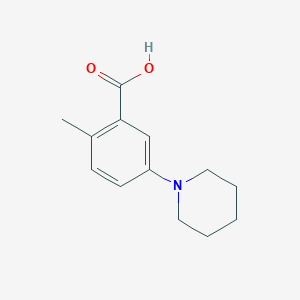
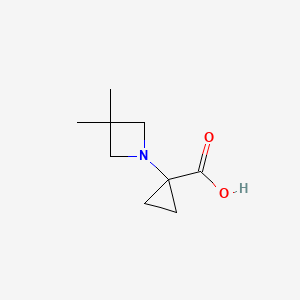
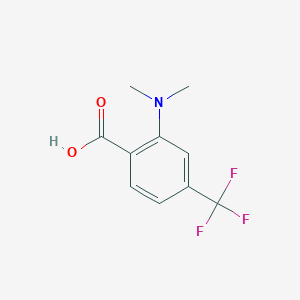
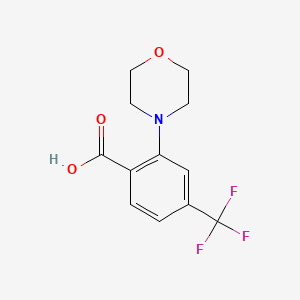
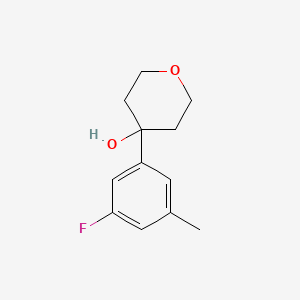
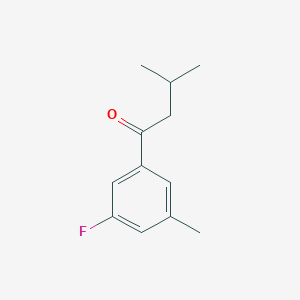
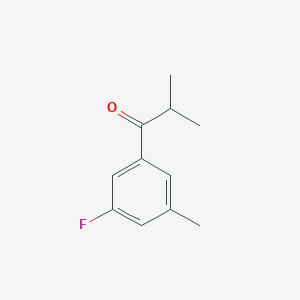
amine](/img/structure/B7937887.png)
amine](/img/structure/B7937895.png)
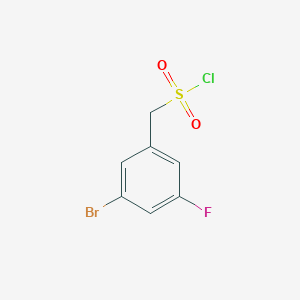
amine](/img/structure/B7937904.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7937913.png)
